Iodocyclization Efficiency: Benzothiophene vs. Benzofuran/Indole
In a direct head-to-head comparison, the iodocyclization of an electronically resistant alkyne precursor (8aa) under optimized conditions (I₂, DCE, rt, overnight) afforded 3-Iodobenzo[b]thiophene-2-carbaldehyde (9aa) in a high yield of 94% [1]. In stark contrast, the application of the identical reaction conditions to the corresponding benzofuran and indole precursors (8b-cf and 8c-cf) resulted in no detectable product formation [1]. This demonstrates a unique and quantifiable advantage of the benzothiophene scaffold in this synthetically valuable transformation.
| Evidence Dimension | Isolated Yield of Iodocyclization Product |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Corresponding benzo[b]furan and indole analogs (9b-cf, 9c-cf): 0% yield |
| Quantified Difference | Absolute yield increase of 94 percentage points |
| Conditions | Reaction of alkyne precursor 8aa (400 mg, 2.27 mmol) with I₂ (1.73 g, 6.81 mmol) in dry DCE (10 mL) under N₂ at room temperature overnight; purification without column chromatography. |
Why This Matters
This data directly proves that the benzothiophene core, when combined with the iodo-substitution, is essential for accessing this high-yielding cyclization pathway, a key advantage for procuring this specific building block for complex molecule synthesis.
- [1] Chen, S.; Flynn, B. L. Iodocyclisation of Electronically Resistant Alkynes: Synthesis of 2-Carboxy (and sulfoxy)-3-iodobenzo[b]thiophenes. Aust. J. Chem. 2020, 74, 65-76. DOI: 10.1071/CH20218. View Source
